molecular formula C17H15NO6 B275446 2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid

2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid

Cat. No. B275446
M. Wt: 329.3 g/mol
InChI Key: WRMSHJKENLQPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid, commonly known as EPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTA is a derivative of terephthalic acid and is synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of EPTA is not fully understood. However, it is believed that EPTA interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
EPTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPTA inhibits the activity of specific enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, EPTA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPTA in lab experiments is its stability and ease of synthesis. However, one of the limitations of using EPTA is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are various future directions for EPTA research. One potential direction is the development of EPTA-based materials for use in flexible electronic devices. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in various fields.
In conclusion, EPTA is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EPTA in various fields.

Synthesis Methods

EPTA is synthesized using a specific method that involves the reaction of ethyl 4-aminobenzoate with terephthalic acid in the presence of a catalyst. The reaction results in the formation of EPTA, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

EPTA has shown potential in various scientific research applications. One of the most significant applications of EPTA is in the field of organic electronics. EPTA has been used as a building block for the synthesis of organic semiconductors, which have shown promise in the development of flexible electronic devices such as solar cells and transistors.

properties

Molecular Formula

C17H15NO6

Molecular Weight

329.3 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)carbamoyl]terephthalic acid

InChI

InChI=1S/C17H15NO6/c1-2-24-12-6-4-11(5-7-12)18-15(19)14-9-10(16(20)21)3-8-13(14)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

WRMSHJKENLQPLT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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